tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Medicinal chemistry Physicochemical profiling Lead optimisation

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) is a bifunctional small molecule (C₁₅H₂₃N₃O₂, MW 277.36 g/mol) combining a Boc-protected piperidine core with a 4-amino-4-(pyridin-3-yl) quaternary substitution pattern. This compound serves as a key intermediate in medicinal chemistry programmes targeting receptor protein‑tyrosine kinases (RTKs), including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c‑Met/HGFR).

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 1707580-61-7
Cat. No. B2508220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
CAS1707580-61-7
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC=C2)N
InChIInChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-9-6-15(16,7-10-18)12-5-4-8-17-11-12/h4-5,8,11H,6-7,9-10,16H2,1-3H3
InChIKeyVBJSVRFWYHZVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7): A Boc-Protected 4-Amino-4-arylpiperidine Building Block with Targeted Kinase Relevance


tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) is a bifunctional small molecule (C₁₅H₂₃N₃O₂, MW 277.36 g/mol) combining a Boc-protected piperidine core with a 4-amino-4-(pyridin-3-yl) quaternary substitution pattern . This compound serves as a key intermediate in medicinal chemistry programmes targeting receptor protein‑tyrosine kinases (RTKs), including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c‑Met/HGFR) [1]. The presence of the Boc protecting group enables selective downstream derivatisation, while the quaternary centre provides conformational rigidity distinct from 4‑aminopiperidine regioisomers commonly employed in kinase inhibitor scaffolds .

Why Generic 4-Aminopiperidine or 4-Piperidinamine Building Blocks Cannot Replace tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate


The pyrrolidine‑like conformational profile of 4‑aminopiperidine derivatives is exquisitely sensitive to substitution geometry. In the target compound, the 4‑amino and 4‑(pyridin‑3‑yl) groups occupy a geminal quaternary centre, enforcing a unique vectorial orientation of the pyridine ring that is absent in either 4‑(pyridin‑3‑ylamino)piperidine (CAS 301225‑52‑5) or 4‑(Boc‑amino)‑1‑(3‑pyridyl)piperidine (CAS 1013920‑63‑2) analogues . This structural distinction translates into measurable physicochemical divergence: the target compound exhibits a higher topological polar surface area (TPSA = 68.45 Ų) and lower lipophilicity (LogP = 2.27) relative to its regioisomeric comparators, directly impacting solubility, permeability, and target‑binding pharmacophore geometry . Consequently, substituting even closely related in‑class building blocks risks altering downstream structure‑activity relationships (SAR) in kinase inhibitor lead optimisation, necessitating precise procurement of the specified CAS number.

Product-Specific Quantitative Evidence Guide for tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7): Comparator Data


Topological Polar Surface Area (TPSA) Elevation Relative to Regioisomeric Comparators

The target compound (1707580‑61‑7) displays a TPSA of 68.45 Ų, which is 13.99–25.7% higher than the TPSA of its closest regioisomeric comparators: 4‑(Boc‑amino)‑1‑(3‑pyridyl)piperidine (1013920‑63‑2, TPSA 57.95 Ų) and tert‑butyl 4‑(pyridin‑3‑ylamino)piperidine‑1‑carboxylate (301225‑52‑5, TPSA 54.46 Ų) . This elevated TPSA arises from the gem‑disubstituted quaternary centre, which exposes both the primary amino group and the pyridine nitrogen in a non‑coplanar arrangement, increasing the compound's hydrogen‑bonding capacity compared to the secondary amine‑linked comparator scaffolds.

Medicinal chemistry Physicochemical profiling Lead optimisation

Lipophilicity (LogP) Reduction Versus Regioisomeric 4-Aminopiperidine Building Blocks

The target compound exhibits a LogP of 2.27, which is 0.58–0.64 log units lower than the LogP of its key regioisomeric comparators (2.85 and 2.90 for CAS 1013920‑63‑2 and CAS 301225‑52‑5, respectively) . A ΔLogP of approximately –0.6 translates to a roughly four‑fold decrease in octanol‑water partition coefficient, indicating that the 4‑amino‑4‑(pyridin‑3‑yl) arrangement imparts measurably greater hydrophilicity compared to the N‑(pyridin‑3‑yl)‑linked piperidine isomers.

Drug design Lipophilicity ADME

Enabling Chemical Derivatisation Through Boc Protection at the Piperidine Nitrogen

The Boc group on the piperidine nitrogen provides orthogonal protection that is stable under basic and nucleophilic conditions yet readily cleaved under acidic conditions (e.g., TFA in DCM) to liberate the free piperidine for further functionalisation [1]. In contrast, the deprotected analogue 4‑(pyridin‑3‑yl)piperidin‑4‑amine trihydrochloride (CAS 1707602‑23‑0) is sold as a salt, limiting the solvent compatibility and reaction scope in amide coupling or reductive amination steps . The availability of the target compound at 98% purity (LeYan) versus 95% purity (AKSci) further impacts the quality of subsequent coupling reactions, with higher purity minimising side products in multi‑step syntheses .

Synthetic methodology Protecting group strategy Intermediate scalability

Documented Association with ALK and c‑Met Kinase Inhibition – Class‑Level Pharmacological Relevance

Authoritative database annotations classify piperidine‑aminopyridine derivatives bearing the 4‑amino‑4‑(pyridin‑3‑yl)piperidine scaffold as inhibitors of receptor protein‑tyrosine kinases, specifically ALK and c‑Met [1]. While IC₅₀ or Kᵢ values for compound 1707580‑61‑7 itself have not been published, the structural motif is embedded in multiple patent‑exemplified ALK inhibitor series showing sub‑nanomolar enzymatic potency (e.g., IC₅₀ = 0.38 nM against ALK in proliferation assays) [2]. The Boc‑protected building block thus serves as a direct precursor to validated pharmacophores, distinguishing it from regioisomeric building blocks (e.g., CAS 301225‑52‑5) where the nitrogen connectivity precludes the same kinase‑binding geometry.

Kinase inhibitor Oncology Target validation

Best Research and Industrial Application Scenarios for tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7)


Scaffold for ALK/c‑Met Inhibitor Lead Optimisation Requiring Conformationally Constrained 4‑Aminopiperidine Cores

The 4‑amino‑4‑(pyridin‑3‑yl) quaternary centre introduces steric rigidity that is absent in linear 4‑aminopiperidine regioisomers. Medicinal chemistry teams optimising ALK or c‑Met inhibitors can utilise this building block in parallel synthesis to explore SAR around the piperidine 4‑position without introducing conformational flexibility that might compromise kinase selectivity . The Boc group permits late‑stage deprotection and diversification into urea, amide, or sulfonamide derivatives, a strategy employed in several patented ALK inhibitor series .

Physicochemical Property‑Driven Library Design for CNS‑Penetrant Kinase Probes

With a TPSA of 68.45 Ų and LogP of 2.27, this building block resides in a favourable region of CNS MPO (Multiparameter Optimisation) space compared to more lipophilic 4‑amino‑N‑arylpiperidines (LogP 2.8–3.0) . Fragment‑based or DNA‑encoded library (DEL) synthesis programmes targeting CNS kinase targets (e.g., ALK‑positive brain metastases) may prioritise this scaffold to maintain drug‑like properties while preserving the key pyridine pharmacophore.

Process Chemistry Scale‑Up Where High Purity and Reproducible Boc‑Protecting Group Chemistry Are Essential

The availability of the compound at 98% purity from multiple commercial suppliers (LeYan, MolCore) ensures batch‑to‑batch reproducibility in multi‑kilogram syntheses of advanced kinase inhibitor intermediates . The Boc‑protected free amine form avoids the hygroscopicity and handling challenges associated with the deprotected amine hydrochloride salt (CAS 1707602‑23‑0), reducing moisture sensitivity during large‑scale amide bond formations .

Reference Standard for Analytical Method Development in Piperidine‑Pyridine Genotoxic Impurity Profiling

Given the presence of a primary aromatic amine (after Boc deprotection) and a pyridine ring, this compound can serve as a well‑characterised reference standard in developing HPLC‑MS or GC‑MS methods for monitoring potentially genotoxic impurities (PGIs) in kinase inhibitor drug substance batches. Its defined TPSA, LogP, and UV chromophore facilitate method validation against structurally related aniline or aminopyridine impurities [1].

Quote Request

Request a Quote for tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.